(2R)-2-acetamido-3-methoxypropanoic acid
Overview
Description
(2R)-2-acetamido-3-methoxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and a methoxy group attached to the propanoic acid backbone
Mechanism of Action
Target of Action
N-acetyl-O-methyl-D-serine, also known as (2R)-2-acetamido-3-methoxypropanoic acid or D-Serine, N-acetyl-O-methyl-, primarily targets the N-Methyl-D-aspartate receptors (NMDAR) . NMDARs are ligand-gated ion channels involved in numerous neurological functions, including memory, learning, and synapsis plasticity . The main agonist is L-glutamate, and D-serine and glycine are co-agonists .
Mode of Action
N-acetyl-O-methyl-D-serine interacts with its targets, the NMDARs, as a direct, full agonist . This means it binds to the receptor and activates it, leading to a biological response. In the case of NMDARs, this response is typically the opening of the ion channel, allowing ions to flow into the neuron and generate an electrical signal .
Biochemical Pathways
The compound is involved in the serine and one-carbon unit metabolisms . These are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and the availability of methyl groups . D-serine, a derivative of serine, has been described as a neuromodulator of NMDARs in both mammals and plants .
Pharmacokinetics
It is known that the compound can be used for the analytical method development, method validation (amv), and quality-controlled (qc) application for abbreviated new drug application (anda) or during the commercial production of lacosamide .
Result of Action
It is known that d-serine, a derivative of serine, plays important roles in brain functions such as memory and learning by binding to nmda- and δ2 glutamate receptors .
Action Environment
It is known that the compound can be used in nutritional, physicochemical, and racemic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-methoxypropanoic acid can be achieved through several methodsAnother method includes the intramolecular cyclization of γ-substituted amino acid derivatives . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents introduced.
Scientific Research Applications
(2R)-2-acetamido-3-methoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a component of pharmaceutical formulations
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-acetamido-3-methoxypropanoic acid include other amino acids and their derivatives, such as:
- (2R)-2-acetamido-3-hydroxypropanoic acid
- (2R)-2-acetamido-3-ethoxypropanoic acid
- (2R)-2-acetamido-3-propoxypropanoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups, which confer unique chemical properties and reactivity. The presence of the methoxy group, in particular, can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-2-acetamido-3-methoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196601-67-9 | |
Record name | N-Acetyl-O-methyl-D-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL-O-METHYL-D-SERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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